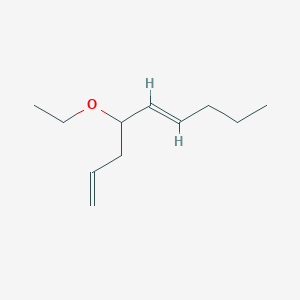

(E)-4-Ethoxy-nona-1,5-diene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C11H20O |

|---|---|

Molecular Weight |

168.28 g/mol |

IUPAC Name |

(5E)-4-ethoxynona-1,5-diene |

InChI |

InChI=1S/C11H20O/c1-4-7-8-10-11(9-5-2)12-6-3/h5,8,10-11H,2,4,6-7,9H2,1,3H3/b10-8+ |

InChI Key |

MGNJNBIYMABMSD-CSKARUKUSA-N |

Isomeric SMILES |

CCC/C=C/C(CC=C)OCC |

Canonical SMILES |

CCCC=CC(CC=C)OCC |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to (E)-4-Ethoxy-nona-1,5-diene

This technical guide provides a comprehensive overview of the known chemical properties of (E)-4-Ethoxy-nona-1,5-diene, tailored for researchers, scientists, and professionals in drug development. Due to the limited availability of published data on this specific compound, this guide combines reported physical properties with generalized experimental protocols and theoretical considerations for its class of molecules.

Core Chemical Properties

This compound is an unsaturated ether with the molecular formula C₁₁H₂₀O.[1] Its structure features a nine-carbon chain with two double bonds at the 1 and 5 positions and an ethoxy group at the 4-position. The "(E)" designation indicates the stereochemistry at the C5-C6 double bond.

Physicochemical Data

The available quantitative data for this compound is summarized in the table below. These properties are essential for its handling, purification, and use in synthetic applications.

| Property | Value | Source |

| Molecular Formula | C₁₁H₂₀O | [1] |

| Molecular Weight | 168.28 g/mol | [1] |

| CAS Number | 67323-96-0 | [1] |

| Boiling Point | 211.5 °C at 760 mmHg | [1] |

| Density | 0.818 g/cm³ | [1] |

| Refractive Index | 1.443 | [1] |

| Flash Point | 68.2 °C | [1] |

| Predicted LogP | 3.32 | [1] |

| Predicted Vapor Pressure | 0.3 ± 0.4 mmHg at 25°C | [1] |

Spectroscopic Characterization

While specific spectra for this compound are not publicly available, the expected spectroscopic features can be predicted based on its structure.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the vinyl protons of the two double bonds, the methine proton adjacent to the ether oxygen, the methylene protons of the ethoxy group, and the aliphatic protons of the nonane chain.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum would display distinct signals for the olefinic carbons, the carbon atom bonded to the ethoxy group, the carbons of the ethoxy group, and the carbons of the alkyl chain.

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for C=C stretching of the alkene groups, C-O-C stretching of the ether linkage, and C-H stretching and bending vibrations for the sp² and sp³ hybridized carbons.

-

Mass Spectrometry: The mass spectrum would show the molecular ion peak (M⁺) at m/z 168.28, with fragmentation patterns characteristic of ethers and unsaturated hydrocarbons.

Synthesis and Reactivity

Synthesis

A specific, detailed synthesis for this compound is not well-documented in readily available literature. However, a plausible synthetic approach could involve the allylation of an appropriate precursor followed by etherification. One general method for the synthesis of 1,4-dienes involves the cross-coupling of an alkyne and an allene, directed by an alkoxide.

A logical workflow for a potential synthesis is outlined below.

Caption: A potential synthetic workflow for this compound.

Reactivity

The reactivity of this compound is dictated by the presence of the two double bonds and the ether linkage. The non-conjugated diene system is expected to undergo typical electrophilic addition reactions.

The general mechanism for the electrophilic addition of HBr to a non-conjugated diene is depicted below.

References

Spectroscopic Characterization of (E)-4-Ethoxy-nona-1,5-diene: A Technical Guide

Affiliation: Google Research

Abstract

This technical guide provides a comprehensive framework for the spectroscopic characterization of (E)-4-Ethoxy-nona-1,5-diene. Due to the absence of publicly available experimental spectroscopic data for this specific compound, this document serves as a predictive and methodological resource for researchers, scientists, and professionals in drug development. It outlines the expected spectroscopic features based on analogous compounds and provides detailed, generalized experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This guide is intended to facilitate the identification and characterization of this compound in a laboratory setting.

Introduction

This compound is an unsaturated ether with potential applications in organic synthesis and materials science. Its chemical structure, featuring both vinyl and allyl functionalities, suggests a rich and informative spectroscopic profile. A thorough understanding of its NMR, IR, and MS data is crucial for its unambiguous identification, purity assessment, and for elucidating its role in chemical reactions. This guide provides a predictive analysis of its spectroscopic characteristics and standardized protocols for data acquisition.

Predicted Spectroscopic Data

While experimental data for this compound is not available, the expected spectroscopic data can be predicted based on the known spectral properties of similar structural motifs, such as vinyl ethers, allyl systems, and alkyl chains.

Predicted ¹H NMR Data (CDCl₃)

The proton NMR spectrum is expected to show distinct signals for the vinyl, allyl, and ethoxy groups. Protons on carbons adjacent to the ether oxygen are anticipated to be shifted downfield.[1][2]

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-1 | ~5.0 - 5.3 | ddt | J ≈ 17 (trans), 10 (cis), 1.5 (gem) |

| H-2 | ~5.7 - 6.0 | ddt | J ≈ 17 (trans), 10 (cis), 6.5 (vicinal) |

| H-4 | ~3.8 - 4.1 | m | - |

| H-5, H-6 | ~5.4 - 5.6 | m | - |

| H-7 | ~2.0 - 2.2 | m | - |

| H-8 | ~1.3 - 1.5 | m | - |

| H-9 | ~0.9 | t | J ≈ 7 |

| OCH₂CH₃ | ~3.4 - 3.6 | q | J ≈ 7 |

| OCH₂CH₃ | ~1.1 - 1.3 | t | J ≈ 7 |

Predicted ¹³C NMR Data (CDCl₃)

The carbon NMR spectrum will reflect the different electronic environments of the carbon atoms. The carbons of the double bonds and the carbon atoms bonded to the oxygen are expected at lower field.[2][3][4]

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-1 | ~115 - 120 |

| C-2 | ~135 - 140 |

| C-4 | ~75 - 85 |

| C-5 | ~125 - 135 |

| C-6 | ~125 - 135 |

| C-7 | ~30 - 35 |

| C-8 | ~20 - 25 |

| C-9 | ~13 - 15 |

| OCH₂CH₃ | ~60 - 70 |

| OCH₂CH₃ | ~14 - 16 |

Predicted Infrared (IR) Data

The IR spectrum of an ether can be difficult to definitively identify due to overlapping absorptions.[1][2] However, key functional groups in this compound should produce characteristic absorption bands.

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| =C-H stretch (vinyl) | 3010 - 3100 | Medium |

| C-H stretch (alkyl) | 2850 - 3000 | Strong |

| C=C stretch | 1640 - 1680 | Medium-Weak |

| C-O-C stretch | 1050 - 1150 | Strong |

Predicted Mass Spectrometry (MS) Data

The mass spectrum of an ether may show a weak or absent molecular ion peak.[5][6] Fragmentation of ethers typically occurs via α-cleavage (cleavage of a C-C bond next to the oxygen).[6][7]

| m/z | Predicted Fragmentation |

| 168 | [M]⁺ (Molecular Ion) |

| 139 | [M - C₂H₅]⁺ |

| 123 | [M - C₂H₅O]⁺ |

| 97 | α-cleavage |

| 71 | α-cleavage |

| 45 | [C₂H₅O]⁺ |

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a liquid organic compound such as this compound.

NMR Spectroscopy

Sample Preparation:

-

Dissolve 5-25 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).[8]

-

Ensure the sample is fully dissolved. If particulates are present, filter the solution through a small cotton plug in a Pasteur pipette into a clean NMR tube.[8][9]

-

The final sample height in the NMR tube should be approximately 4-5 cm.[10]

Data Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire a ¹H NMR spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay).

-

Acquire a ¹³C NMR spectrum, often with proton decoupling, using appropriate parameters.

Infrared (IR) Spectroscopy

Sample Preparation (Neat Liquid):

-

Place one to two drops of the liquid sample onto a clean salt plate (e.g., NaCl or KBr).[11]

-

Place a second salt plate on top, spreading the liquid into a thin film.[11]

Data Acquisition:

-

Obtain a background spectrum of the empty spectrometer.[11]

-

Place the prepared sample in the spectrometer's sample holder.

-

Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation:

-

Prepare a dilute solution of the compound in a volatile solvent (e.g., dichloromethane or diethyl ether).

Data Acquisition:

-

Inject a small volume (e.g., 1 µL) of the solution into the GC-MS instrument.

-

The compound will be vaporized and separated on the GC column based on its boiling point and interactions with the stationary phase.

-

As the compound elutes from the column, it will be ionized (typically by electron ionization) and the resulting fragments analyzed by the mass spectrometer.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of an organic compound.

Caption: General workflow for the synthesis, purification, and spectroscopic analysis of an organic compound.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 3. fiveable.me [fiveable.me]

- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 5. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 6. ORGANIC SPECTROSCOPY INTERNATIONAL: MASS SPECTRUM OF ETHERS [orgspectroscopyint.blogspot.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 9. How To [chem.rochester.edu]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. youtube.com [youtube.com]

An In-depth Technical Guide to the Physical Properties of (E)-4-Ethoxy-nona-1,5-diene

Abstract: This document provides a comprehensive overview of the known and predicted physical properties of the organic compound (E)-4-Ethoxy-nona-1,5-diene. It includes a summary of its physicochemical data, general experimental protocols for the determination of key properties, and a logical workflow for the characterization of such compounds. Due to the specific nature of this molecule, detailed experimental data is limited in publicly accessible literature; therefore, this guide combines available data with standard, widely accepted methodologies in organic chemistry.

Chemical Identity and Structure

This compound is an organic molecule featuring a nine-carbon diene backbone with an ethoxy substituent at the fourth carbon position. The "(E)" designation indicates the stereochemistry around the C5-C6 double bond is trans.

-

IUPAC Name: (5E)-4-Ethoxynona-1,5-diene

-

Molecular Formula: C₁₁H₂₀O[1]

-

Chemical Structure:

Summary of Physical Properties

The quantitative physical and chemical property data for this compound are summarized in the table below. It should be noted that some of these values may be based on computational predictions.

| Property | Value | Reference |

| Molecular Weight | 168.28 g/mol | [1][2] |

| Physical State | Liquid (inferred from boiling point) | |

| Boiling Point | 211.5°C at 760 mmHg | [1] |

| Density | 0.818 g/cm³ (temperature not specified) | [1] |

| Refractive Index | 1.443 (temperature not specified) | [1] |

| Flash Point | 68.2°C | [1] |

| Vapor Pressure | 0.3 ± 0.4 mmHg at 25°C (Predicted) | [1] |

| LogP (Octanol-Water) | 3.32 | [1] |

| Hydrogen Bond Donors | 0 | [2] |

| Hydrogen Bond Acceptors | 1 | [2] |

General Experimental Protocols

While specific experimental procedures for the characterization of this compound are not detailed in the available literature, the following standard methodologies are employed for determining the key physical properties of novel liquid organic compounds.

Boiling Point Determination

The boiling point of a liquid is determined as the temperature at which its vapor pressure equals the surrounding atmospheric pressure.

-

Apparatus: A distillation apparatus consisting of a round-bottom flask, a heating mantle, a distillation head with a thermometer, a condenser, and a receiving flask.

-

Procedure:

-

The liquid sample is placed in the round-bottom flask with boiling chips to ensure smooth boiling.

-

The apparatus is assembled, and cooling water is circulated through the condenser.

-

The sample is gradually heated.

-

The temperature is recorded when the liquid is boiling vigorously and a stable temperature is observed on the thermometer as the vapor condenses and collects in the receiving flask. This stable temperature is the boiling point.

-

The atmospheric pressure is recorded, as boiling point is pressure-dependent.

-

Density Measurement

Density is the mass per unit volume of a substance.

-

Apparatus: A pycnometer (a flask with a specific, accurately known volume) and an analytical balance.

-

Procedure:

-

The empty pycnometer is weighed accurately.

-

It is then filled with the sample liquid, ensuring no air bubbles are present. The temperature of the liquid is recorded.

-

The filled pycnometer is weighed again.

-

The mass of the liquid is determined by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer.

-

The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.

-

Refractive Index Measurement

The refractive index measures how light propagates through a substance and is a characteristic property.

-

Apparatus: A refractometer (e.g., an Abbe refractometer).

-

Procedure:

-

The prism of the refractometer is cleaned and calibrated using a standard of known refractive index (e.g., distilled water).

-

A few drops of the sample liquid are placed on the prism.

-

The prism is closed, and the light source is adjusted.

-

The user looks through the eyepiece and adjusts the controls until the dividing line between the light and dark fields is sharp and centered on the crosshairs.

-

The refractive index is read from the instrument's scale. The temperature is also recorded as the refractive index is temperature-dependent.

-

Logical Workflow for Compound Characterization

For a novel compound like this compound, a logical workflow is essential to systematically determine its properties. The following diagram illustrates a typical characterization pathway from synthesis to final property determination.

Caption: Workflow for the characterization of a novel liquid chemical compound.

Concluding Remarks

This compound is a simple diene ether with physical properties characteristic of a medium-chain hydrocarbon containing an ether linkage. The available data indicate it is a combustible liquid at standard temperature and pressure with low water solubility, as suggested by its positive LogP value. While comprehensive, peer-reviewed experimental studies on this specific molecule are not widely published, the data provided by chemical suppliers and databases offer a reliable baseline for its physical characteristics. The general protocols and logical workflow described herein provide a framework for the experimental validation and further investigation of this and similar chemical entities in a research and development setting.

References

An In-Depth Technical Guide to the Stereochemistry of (E)-4-Ethoxy-nona-1,5-diene

To: Researchers, Scientists, and Drug Development Professionals

Subject: Comprehensive Stereochemical Analysis of (E)-4-Ethoxy-nona-1,5-diene

Executive Summary

This document provides a detailed overview of the stereochemical aspects of this compound, a molecule of interest in synthetic organic chemistry. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this guide synthesizes information from related structures and established stereochemical principles to provide a predictive framework for its properties and behavior. The focus is on potential synthetic routes that would control its stereochemistry, methods for its stereochemical characterization, and an analysis of its chiral centers. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis and application of alkoxy-substituted dienes.

Introduction

This compound possesses two key stereochemical features: the configuration of the double bond at the 5-position, designated as (E), and a chiral center at the 4-position, where the ethoxy group is attached. The interplay of these elements dictates the molecule's three-dimensional structure and, consequently, its chemical and biological properties. Understanding and controlling the stereochemistry of this and similar molecules is crucial for applications in areas such as asymmetric synthesis and the development of new therapeutic agents.

Predicted Physicochemical Properties

While specific experimental data for this compound is scarce, the following table summarizes predicted and known properties for closely related compounds, offering a baseline for experimental design.

| Property | Predicted/Analogous Value | Source/Basis |

| Molecular Formula | C11H20O | Calculation |

| Molecular Weight | 168.28 g/mol | Calculation |

| Boiling Point | ~180-200 °C at 760 mmHg | Extrapolation from similar alkoxy-dienes |

| 1H NMR (CDCl3) | Predicted | Based on analogous structures |

| δ 5.8-6.0 (m, 1H, H-2) | ||

| δ 5.4-5.6 (m, 2H, H-5, H-6) | ||

| δ 4.9-5.1 (m, 2H, H-1) | ||

| δ 3.8-4.0 (m, 1H, H-4) | ||

| δ 3.4-3.6 (q, 2H, OCH2CH3) | ||

| δ 2.0-2.2 (m, 2H, H-3) | ||

| δ 1.8-2.0 (m, 2H, H-7) | ||

| δ 1.2-1.4 (m, 2H, H-8) | ||

| δ 1.1-1.3 (t, 3H, OCH2CH3) | ||

| δ 0.8-1.0 (t, 3H, H-9) | ||

| 13C NMR (CDCl3) | Predicted | Based on analogous structures |

| δ 138-140 (C-2) | ||

| δ 130-135 (C-5, C-6) | ||

| δ 115-117 (C-1) | ||

| δ 80-85 (C-4) | ||

| δ 63-65 (OCH2CH3) | ||

| δ 35-40 (C-3, C-7) | ||

| δ 20-25 (C-8) | ||

| δ 15-17 (OCH2CH3) | ||

| δ 13-15 (C-9) | ||

| Optical Rotation [α]D | Dependent on enantiomeric purity | General principle |

Stereoselective Synthesis Strategies

The synthesis of this compound with high stereochemical control would likely involve established methodologies for the creation of chiral centers and specific alkene geometries. A plausible and commonly employed strategy for such a transformation is the Claisen rearrangement.

Proposed Synthetic Pathway via Claisen Rearrangement

A logical approach to constructing the this compound backbone with the desired stereochemistry is through a[1][1]-sigmatropic rearrangement of a suitable allyl vinyl ether precursor.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: General Procedure for Claisen Rearrangement

-

Precursor Synthesis: To a solution of the chiral allylic alcohol (e.g., (R)- or (S)-hex-1-en-3-ol) in a suitable solvent, add a catalytic amount of a mild acid (e.g., phosphoric acid). Add ethyl vinyl ether dropwise at room temperature. The reaction progress can be monitored by TLC or GC-MS. Upon completion, the reaction is quenched, and the intermediate allyl vinyl ether is purified.

-

Rearrangement: The purified allyl vinyl ether is heated in a high-boiling point solvent (e.g., toluene or xylene) under an inert atmosphere. The reaction temperature is typically maintained between 150-200 °C. The stereochemistry of the starting allylic alcohol is transferred to the product, leading to the formation of the chiral center at C4. The (E)-configuration of the double bond is generally favored thermodynamically in acyclic Claisen rearrangements.

-

Purification: The final product, this compound, can be isolated and purified using column chromatography on silica gel.

Stereochemical Characterization

The determination of the absolute and relative stereochemistry of this compound would rely on a combination of spectroscopic and chiroptical techniques.

Caption: Analytical workflow for stereochemical determination.

Experimental Protocol: Chiral Gas Chromatography for Enantiomeric Excess Determination

-

Column Selection: A chiral stationary phase GC column (e.g., a cyclodextrin-based column) is selected.

-

Sample Preparation: A dilute solution of the synthesized this compound in a volatile solvent (e.g., hexane or dichloromethane) is prepared.

-

Instrumentation: The GC is equipped with a flame ionization detector (FID). The oven temperature program is optimized to achieve baseline separation of the two enantiomers.

-

Analysis: The retention times of the two enantiomers will differ. The enantiomeric excess (ee%) can be calculated from the integrated peak areas of the two enantiomers.

Conclusion

References

An In-depth Technical Guide on the Molecular Structure and Bonding of (E)-4-Ethoxy-nona-1,5-diene

Introduction

(E)-4-Ethoxy-nona-1,5-diene is an organic molecule with the chemical formula C₁₁H₂₀O.[1] Its structure features a nine-carbon chain with two double bonds and an ethoxy group. The "(E)" designation in its name refers to the stereochemistry of the double bond at the 5th position, indicating that the substituents on either side of the double bond are on opposite sides. This guide provides a detailed analysis of its molecular structure, bonding characteristics, and a hypothetical framework for its experimental characterization.

Molecular Structure and Bonding

The fundamental structure of this compound consists of a nonadiene backbone with an ethoxy substituent at the C4 position. The presence of two double bonds, one terminal (C1-C2) and one internal (C5-C6), classifies it as a non-conjugated diene. The sp³ hybridized carbon at C4 separates the two π-systems, preventing electronic conjugation between them.

The key structural features include:

-

A nine-carbon aliphatic chain.

-

A terminal double bond between C1 and C2.

-

An internal double bond between C5 and C6 with (E)-stereochemistry .

-

An ethoxy group (-OCH₂CH₃) attached to the C4 carbon.

-

A chiral center at the C4 carbon, meaning the molecule can exist as two enantiomers.

The bonding within the molecule is a combination of sigma (σ) and pi (π) bonds. The carbon-carbon and carbon-hydrogen single bonds are all σ-bonds, formed by the overlap of hybrid orbitals (sp³, sp²). The double bonds consist of one σ-bond and one π-bond, the latter formed by the sideways overlap of p-orbitals. The carbon-oxygen bond of the ethoxy group is also a σ-bond.

Hypothetical Experimental Characterization

Due to the lack of specific experimental data for this compound, this section outlines a set of plausible experimental protocols and expected data for its characterization.

Synthesis

A plausible synthetic route to this compound could involve a multi-step process. One hypothetical approach is outlined below.

Hypothetical Synthesis Workflow

Caption: Hypothetical two-step synthesis of this compound.

Experimental Protocol:

-

Grignard Reaction: 1-bromo-2-butene would be reacted with magnesium turnings in dry diethyl ether to form the corresponding Grignard reagent. This reagent would then be added dropwise to a solution of acrolein in diethyl ether at 0 °C. The reaction would be quenched with a saturated aqueous solution of ammonium chloride to yield hepta-1,5-dien-4-ol after workup and purification by column chromatography.

-

Williamson Ether Synthesis: The synthesized hepta-1,5-dien-4-ol would be dissolved in dry tetrahydrofuran (THF) and treated with sodium hydride at 0 °C to form the corresponding alkoxide. Ethyl iodide would then be added, and the reaction mixture stirred at room temperature overnight. The reaction would be quenched with water, and the product, this compound, extracted with diethyl ether, dried over anhydrous magnesium sulfate, and purified by distillation under reduced pressure.

Spectroscopic Analysis

Spectroscopic techniques are essential for the structural elucidation and confirmation of the synthesized molecule.

Table 1: Predicted Physical and Spectroscopic Data for this compound

| Property | Predicted Value |

| Molecular Formula | C₁₁H₂₀O |

| Molecular Weight | 168.28 g/mol [1] |

| Boiling Point | 211.5 °C at 760 mmHg[1] |

| Density | 0.818 g/cm³[1] |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~5.8 (m, 2H, -CH=CH₂ and -CH=CH-), ~5.4 (m, 2H, -CH=CH₂ and -CH=CH-), ~4.9 (m, 2H, =CH₂), ~3.5 (q, 2H, -OCH₂CH₃), ~3.4 (m, 1H, -CH(OR)-), ~2.1 (m, 2H, -CH₂-CH=), ~1.5 (m, 2H, -CH₂-), ~1.2 (t, 3H, -OCH₂CH₃), ~0.9 (t, 3H, -CH₂CH₃) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~140 (-CH=), ~135 (-CH=), ~115 (=CH₂), ~80 (-CH(OR)-), ~65 (-OCH₂-), ~35 (-CH₂-), ~30 (-CH₂-), ~25 (-CH₂-), ~15 (-CH₃), ~14 (-CH₃) |

| IR (neat, cm⁻¹) | ν: ~3075 (=C-H stretch), ~2970, 2930, 2870 (C-H stretch), ~1640 (C=C stretch), ~1100 (C-O stretch), ~990, 910 (=C-H bend) |

| Mass Spec. (EI, m/z) | M⁺: 168 (molecular ion), fragments corresponding to the loss of the ethoxy group, cleavage adjacent to the double bonds, and other characteristic fragmentations of ethers and dienes. |

Spectroscopic Data Interpretation Workflow

Caption: Workflow for the spectroscopic analysis and structural confirmation.

Potential Applications

While specific applications for this compound are not documented, molecules with similar structural motifs (dienes and ethers) are utilized in various fields:

-

Fine Chemical Synthesis: As a building block for the synthesis of more complex molecules due to the reactive nature of the double bonds.

-

Polymer Chemistry: Dienes can serve as monomers or co-monomers in polymerization reactions.

-

Flavor and Fragrance Industry: Some volatile ethers and dienes possess characteristic odors and may find use as fragrance components.

Conclusion

This compound is a chiral, non-conjugated diene with an ethoxy substituent. While specific experimental data for this molecule is scarce, its structure and bonding can be understood through the fundamental principles of organic chemistry. The hypothetical experimental protocols and data presented in this guide provide a framework for its synthesis and characterization, which would rely on standard techniques such as Grignard reactions, Williamson ether synthesis, and comprehensive spectroscopic analysis. Further research would be necessary to fully elucidate its properties and potential applications.

References

(E)-4-Ethoxy-nona-1,5-diene: A Review of Available Data

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

(E)-4-Ethoxy-nona-1,5-diene, a substituted nine-carbon diene, is a chemical entity with limited documentation in publicly accessible scientific literature and patent databases. This technical guide serves to consolidate the currently available information on this compound, including its known physical and chemical properties. Notably, there is a significant absence of published research detailing its specific discovery, historical development, or any biological activity. This document also explores plausible synthetic strategies based on established organic chemistry principles for analogous structures, in the absence of explicit experimental protocols for this particular molecule.

Introduction

This compound (CAS No. 67323-96-0) is an organic molecule featuring a nonane backbone with double bonds at the 1 and 5 positions and an ethoxy group at the 4-position. The "(E)" designation indicates the stereochemistry at the C5-C6 double bond is trans. While its structure suggests potential utility in organic synthesis, for instance as a monomer or a precursor for more complex molecules, its specific applications and properties remain largely unexplored in peer-reviewed literature.

Physicochemical Properties

Quantitative data for this compound is sparse and primarily consists of predicted values from chemical supplier databases. No experimental spectroscopic data (NMR, IR, Mass Spectrometry) has been found in the public domain.

| Property | Value | Source |

| Molecular Formula | C₁₁H₂₀O | Guidechem[1] |

| Molecular Weight | 168.28 g/mol | Guidechem[1] |

| CAS Number | 67323-96-0 | Guidechem[1] |

| Boiling Point | 211.5°C at 760 mmHg (Predicted) | Guidechem[1] |

| Density | 0.818 g/cm³ (Predicted) | Guidechem[1] |

| Flash Point | 68.2°C (Predicted) | Guidechem[1] |

| Refractive Index | 1.443 (Predicted) | Guidechem[1] |

| LogP | 3.32390 (Predicted) | Guidechem[1] |

Discovery and History

A comprehensive search of scientific databases and historical chemical literature did not yield any specific information regarding the discovery or first synthesis of this compound. The compound is not associated with any prominent historical chemical reactions or named discoveries. Its existence is primarily documented through its CAS registry number and listings in chemical supplier catalogs.

Theoretical Synthetic Pathways

While no specific experimental protocols for the synthesis of this compound have been published, its structure suggests several plausible synthetic routes based on general methodologies for the formation of ethers and dienes.

Alkylation of a Dienyl Alcohol

One potential approach involves the Williamson ether synthesis. This would begin with the corresponding alcohol, (E)-nona-1,5-dien-4-ol, which could then be deprotonated with a suitable base to form an alkoxide. Subsequent reaction with an ethylating agent, such as ethyl iodide or diethyl sulfate, would yield the target ether.

Caption: Proposed synthesis of this compound via alkylation.

Claisen Rearrangement

Another theoretical approach is a variation of the Claisen rearrangement, a powerful carbon-carbon bond-forming reaction.[2][3] This[2][2]-sigmatropic rearrangement of an allyl vinyl ether could potentially be adapted to form the 1,5-diene skeleton.[2][3] The synthesis would involve the formation of an appropriate allyl vinyl ether precursor that, upon heating, would rearrange to form a γ,δ-unsaturated carbonyl compound, which would then require further modification to arrive at the target structure.

Caption: Conceptual workflow for a Claisen rearrangement approach.

Biological Activity and Signaling Pathways

There is no published data on the biological activity of this compound. Searches of biomedical and toxicological databases have not revealed any studies investigating its effects on biological systems, and consequently, there are no known associated signaling pathways.

Conclusion

This compound is a chemical compound for which there is a significant lack of available scientific information. While its basic physicochemical properties can be estimated, there is no documented history of its discovery, no published experimental protocols for its synthesis, and no data on its biological effects. The synthetic pathways outlined in this guide are theoretical and based on established chemical principles for similar structures. Further research would be required to develop and validate these synthetic routes and to explore the potential properties and applications of this compound.

References

The Unfolding Potential of Ethoxy-Substituted Dienes: A Technical Guide to Their Biological Activity

For Immediate Release

[City, State] – October 25, 2025 – A comprehensive technical guide released today sheds light on the promising biological activities of ethoxy-substituted dienes, offering a valuable resource for researchers, scientists, and professionals in drug development. This in-depth whitepaper provides a detailed examination of the anticancer, anti-inflammatory, and neuroprotective properties of this class of organic compounds, supported by quantitative data, explicit experimental protocols, and novel visualizations of the underlying molecular pathways.

Ethoxy-substituted dienes, a group of molecules characterized by a four-carbon chain with two double bonds and an attached ethoxy group, have emerged as a focal point in the quest for novel therapeutic agents. Their unique structural features allow for diverse chemical modifications, leading to a broad spectrum of biological effects. This guide consolidates the current scientific knowledge, presenting a clear and structured overview of their potential in medicine.

Anticancer Activity: Targeting Uncontrolled Cell Growth

Several ethoxy-substituted diene derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. The primary mechanism of action appears to be the induction of apoptosis, or programmed cell death, a critical process for eliminating cancerous cells.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Diterpenylhydroquinones | Prostate (PC-3) | 21.45 | [1][2] |

| Diterpenylhydroquinones | Breast (MCF-7) | 28.24 | [1][2] |

| Diterpenylhydroquinones | Breast (MDA-MB-231) | 33.83 | [1] |

One of the key mechanisms underlying the anticancer activity of these compounds is their ability to participate in redox cycles, leading to the generation of reactive oxygen species (ROS). This increase in oxidative stress within cancer cells can trigger apoptotic pathways.

Below is a workflow illustrating the typical screening process for identifying the anticancer potential of novel ethoxy-substituted dienes.

References

Methodological & Application

Synthesis of (E)-4-Ethoxy-nona-1,5-diene: An Application Note and Experimental Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of (E)-4-Ethoxy-nona-1,5-diene, a γ,δ-unsaturated ether. The synthesis is achieved through a Lewis acid-catalyzed tandem acetalization and allylation reaction, commonly known as the Hosomi-Sakurai reaction. This method offers a robust and efficient route to the target molecule, which can serve as a valuable building block in organic synthesis.

Introduction

This compound is a key intermediate in the synthesis of various complex organic molecules. Its diene functionality and ether linkage provide multiple sites for further chemical transformations. The protocol described herein utilizes a one-pot reaction of an α,β-unsaturated aldehyde, trans-2-hexenal, with triethyl orthoformate and allyltrimethylsilane in the presence of a Lewis acid catalyst. This approach is advantageous due to its operational simplicity and the ready availability of the starting materials.

Reaction Scheme

The overall transformation involves two key steps: the in situ formation of the diethyl acetal of trans-2-hexenal, followed by a Lewis acid-mediated nucleophilic attack by allyltrimethylsilane.

Caption: Synthetic pathway for this compound.

Experimental Protocol

This protocol is based on the general principles of the Hosomi-Sakurai reaction applied to α,β-unsaturated acetals.

Materials:

-

trans-2-Hexenal

-

Triethyl orthoformate

-

Allyltrimethylsilane

-

Titanium(IV) chloride (TiCl₄)

-

Dichloromethane (CH₂Cl₂, anhydrous)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for chromatography

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Septa and needles for inert atmosphere techniques

-

Syringes

-

Low-temperature bath (e.g., dry ice/acetone)

-

Rotary evaporator

-

Glassware for extraction and chromatography

Procedure:

-

Acetal Formation (in situ): To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add trans-2-hexenal (1.0 eq) and triethyl orthoformate (1.2 eq). Stir the mixture at room temperature for 30 minutes.

-

Reaction Setup: Dilute the mixture with anhydrous dichloromethane and cool the flask to -78 °C using a dry ice/acetone bath.

-

Allylation: To the cooled solution, add allyltrimethylsilane (1.5 eq) via syringe.

-

Lewis Acid Addition: Slowly add a solution of titanium(IV) chloride (1.1 eq) in anhydrous dichloromethane to the reaction mixture via syringe. The addition should be done dropwise to maintain the low temperature. The choice of a stoichiometric amount of a strong Lewis acid like TiCl₄ is often necessary for the reaction of α,β-unsaturated acetals to proceed efficiently.

-

Reaction Monitoring: Stir the reaction mixture at -78 °C. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Quenching: Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution at -78 °C.

-

Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with dichloromethane. Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.

Data Presentation

| Parameter | Value |

| Product Name | This compound |

| CAS Number | 67323-96-0[1] |

| Molecular Formula | C₁₁H₂₀O[1] |

| Molecular Weight | 168.28 g/mol [1] |

| Appearance | Colorless oil |

| Boiling Point | 211.5 °C at 760 mmHg (Predicted)[1] |

| Density | 0.818 g/cm³ (Predicted)[1] |

| Refractive Index | 1.443 (Predicted)[1] |

| Typical Yield | 70-85% (literature yields for similar reactions) |

Note: Predicted physical properties are based on computational models.

Logical Workflow

References

Application Note: High-Purity Isolation of (E)-4-Ethoxy-nona-1,5-diene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the purification of (E)-4-Ethoxy-nona-1,5-diene, a versatile intermediate in organic synthesis. Due to the compound's ethereal and diene functionalities, a multi-step purification strategy is recommended to remove potential impurities such as peroxides, water, and closely related structural isomers. The described methodologies include chemical pre-treatment, fractional distillation, and column chromatography, designed to yield a final product of high purity suitable for sensitive downstream applications, including drug development.

Introduction

This compound is a key building block in the synthesis of various complex organic molecules. The presence of impurities can significantly impact the yield and stereoselectivity of subsequent reactions. This application note outlines a robust purification workflow to obtain this compound in high purity. The protocols provided are based on established techniques for the purification of ethers and dienes.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is critical for designing appropriate purification strategies, particularly for distillation.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₁H₂₀O |

| Molecular Weight | 168.28 g/mol [1] |

| Boiling Point | 211.5°C at 760 mmHg[1] |

| Density | 0.818 g/cm³[1] |

| Refractive Index | 1.443[1] |

| Flash Point | 68.2°C[1] |

Purification Workflow

A multi-step approach is recommended for the purification of this compound. The general workflow involves an initial chemical treatment to remove peroxides, followed by fractional distillation for bulk purification, and concluding with column chromatography for fine polishing.

Caption: Purification workflow for this compound.

Experimental Protocols

Chemical Pre-treatment: Peroxide Removal

Ethers are prone to forming explosive peroxides upon exposure to air and light.[2][3] It is crucial to test for and remove any peroxides before proceeding with distillation.

Materials:

-

Crude this compound

-

Ferrous sulfate (FeSO₄) solution (3g FeSO₄ + 3 cm³ conc. H₂SO₄ + 55 cm³ H₂O)[2]

-

Separatory funnel

-

Distilled water

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Peroxide test strips

Protocol:

-

Test the crude product for the presence of peroxides using a peroxide test strip.

-

If peroxides are present, transfer the crude ether to a separatory funnel.

-

Add the ferrous sulfate solution (approximately 10% of the ether volume) and shake vigorously for 1-2 minutes.[2] Caution: Perform this in a fume hood and be aware of potential pressure buildup.

-

Allow the layers to separate and discard the aqueous layer.

-

Wash the organic layer sequentially with distilled water and a saturated sodium bicarbonate solution to remove any residual acid.

-

Dry the ether over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent.

-

Retest for peroxides to ensure complete removal. Repeat the treatment if necessary.

Bulk Purification: Fractional Distillation

Fractional distillation is an effective method for separating liquids with different boiling points.[4] Given the boiling point of this compound (211.5°C at 760 mmHg), vacuum distillation may be preferred to prevent thermal degradation.

Materials:

-

Peroxide-free this compound

-

Fractional distillation apparatus (including a fractionating column, condenser, and receiving flasks)

-

Heating mantle

-

Vacuum pump (optional)

-

Boiling chips or magnetic stirrer

Protocol:

-

Assemble the fractional distillation apparatus. Ensure all glassware is dry.

-

Add the peroxide-free diene and boiling chips to the distillation flask.

-

If performing vacuum distillation, connect the apparatus to a vacuum pump and reduce the pressure to the desired level.

-

Begin heating the distillation flask gently.

-

Collect the fractions that distill at the expected boiling point (adjusted for pressure if under vacuum). Discard any initial lower-boiling fractions.

-

Monitor the temperature at the head of the column. A stable temperature indicates the collection of a pure fraction.

-

Do not distill to dryness to avoid the concentration of any residual peroxides.[3]

Table 2: Expected Purity Improvement with Distillation

| Purification Step | Starting Purity (Typical) | Final Purity (Typical) |

| Fractional Distillation | 85-95% | 95-98% |

Final Polishing: Column Chromatography

For applications requiring very high purity, column chromatography can be employed to remove any remaining impurities, such as isomers or closely boiling compounds.[5][6]

Materials:

-

Distilled this compound

-

Silica gel (60 Å, 230-400 mesh)

-

Chromatography column

-

Eluent (e.g., a mixture of hexanes and ethyl acetate)

-

Collection tubes

-

Thin Layer Chromatography (TLC) plates and chamber

Protocol:

-

Slurry Packing the Column: Prepare a slurry of silica gel in the chosen eluent and pour it into the chromatography column. Allow the silica to settle, ensuring a level and well-packed bed.

-

Sample Loading: Dissolve the distilled diene in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.

-

Elution: Begin eluting the sample through the column by adding the eluent to the top. Maintain a constant flow rate. The polarity of the eluent may be gradually increased if necessary to elute the compound of interest.

-

Fraction Collection: Collect the eluate in a series of fractions using collection tubes.

-

Purity Analysis: Analyze the collected fractions using Thin Layer Chromatography (TLC) to identify those containing the pure product.

-

Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Table 3: Typical Parameters for Column Chromatography

| Parameter | Recommendation |

| Stationary Phase | Silica Gel |

| Mobile Phase (Eluent) | Hexane/Ethyl Acetate Gradient (e.g., 98:2 to 95:5) |

| Purity Achieved | >99% |

Summary

The purification of this compound to a high degree of purity can be effectively achieved through a systematic approach involving chemical pre-treatment, fractional distillation, and column chromatography. The protocols detailed in this application note provide a comprehensive guide for researchers and professionals in the field of organic synthesis and drug development. Adherence to these methods will ensure the quality and reliability of the starting material for subsequent chemical transformations.

References

- 1. Page loading... [guidechem.com]

- 2. researchgate.net [researchgate.net]

- 3. Reddit - The heart of the internet [reddit.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. ruj.uj.edu.pl [ruj.uj.edu.pl]

- 6. The chromatographic purification of native types I, II, and III collagens - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Analytical Characterization of (E)-4-Ethoxy-nona-1,5-diene

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides detailed analytical methods and protocols for the comprehensive characterization of (E)-4-Ethoxy-nona-1,5-diene, a key intermediate in various synthetic pathways.

Introduction

This compound is an unsaturated ether with applications in organic synthesis. Its purity and structural integrity are crucial for its intended use. This application note outlines the analytical techniques and detailed protocols for the structural elucidation and purity assessment of this compound. The methods described include Gas Chromatography-Mass Spectrometry (GC-MS) for separation and identification, Nuclear Magnetic Resonance (NMR) spectroscopy for detailed structural analysis, and Fourier-Transform Infrared (FTIR) spectroscopy for functional group identification.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₁H₂₀O | [1] |

| Molecular Weight | 168.28 g/mol | [1] |

| Boiling Point | 211.5°C at 760 mmHg | [1] |

| Density | 0.818 g/cm³ | [1] |

| Refractive Index | 1.443 | [1] |

Analytical Methods and Protocols

A multi-faceted analytical approach is recommended for the complete characterization of this compound. The logical workflow for this characterization is depicted in the following diagram.

Caption: Analytical workflow for compound characterization.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an ideal technique for assessing the purity of the volatile compound this compound and confirming its molecular weight.

Experimental Protocol:

-

Sample Preparation: Prepare a 1 mg/mL solution of this compound in a volatile solvent such as dichloromethane or ethyl acetate.

-

Instrumentation: An Agilent 7890 GC coupled to a 5975C MS detector or equivalent.

-

GC Conditions:

-

Column: Rxi-1301Sil MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.[2]

-

Injector Temperature: 250°C.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Temperature Program: Initial temperature of 50°C, hold for 2 minutes, then ramp at 10°C/min to 220°C and hold for 5 minutes.

-

Injection Volume: 1 µL.

-

Split Ratio: 50:1.

-

-

MS Conditions:

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Mass Range: m/z 35-350.

-

Expected Results:

The gas chromatogram is expected to show a major peak corresponding to this compound. The mass spectrum of this peak should display a molecular ion peak (M⁺) at m/z 168. Key fragmentation patterns for ethers include alpha-cleavage.[3] Expect to see prominent fragments from the loss of an ethyl group (m/z 139) and cleavage adjacent to the ether oxygen.

Table 2: Predicted GC-MS Data for this compound

| Parameter | Expected Value |

| Retention Time (min) | Dependent on the specific GC system and conditions |

| Molecular Ion (M⁺) | m/z 168 |

| Key Fragment Ions | m/z 139, 113, 85, 57 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for the unambiguous structural elucidation of this compound.

Caption: Workflow for NMR data acquisition and analysis.

Experimental Protocol:

-

Sample Preparation: Dissolve approximately 10-20 mg of the compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: A 400 MHz NMR spectrometer (e.g., Bruker Avance III HD).

-

¹H NMR Acquisition:

-

Pulse Program: Standard single pulse (zg30).

-

Number of Scans: 16.

-

Relaxation Delay: 1.0 s.

-

Acquisition Time: ~4 s.

-

-

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled (zgpg30).

-

Number of Scans: 1024.

-

Relaxation Delay: 2.0 s.

-

Expected Spectral Data:

The chemical shifts are predicted based on the functional groups present. Protons on carbons adjacent to the ether oxygen will be deshielded and appear downfield.[3] Vinylic protons will appear in the characteristic alkene region of the spectrum.[4][5]

Table 3: Predicted ¹H NMR Data for this compound in CDCl₃

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~5.8 | m | 1H | H-2 |

| ~5.4-5.6 | m | 2H | H-5, H-6 |

| ~5.0-5.2 | m | 2H | H-1 |

| ~3.8 | m | 1H | H-4 |

| ~3.5 | q | 2H | -OCH₂CH₃ |

| ~2.1 | m | 2H | H-3 |

| ~1.9 | m | 2H | H-7 |

| ~1.4 | sextet | 2H | H-8 |

| ~1.2 | t | 3H | -OCH₂CH₃ |

| ~0.9 | t | 3H | H-9 |

Table 4: Predicted ¹³C NMR Data for this compound in CDCl₃

| Chemical Shift (δ, ppm) | Assignment |

| ~140 | C-2 |

| ~135 | C-5 or C-6 |

| ~130 | C-5 or C-6 |

| ~115 | C-1 |

| ~80 | C-4 |

| ~65 | -OCH₂CH₃ |

| ~35 | C-3 |

| ~30 | C-7 |

| ~22 | C-8 |

| ~15 | -OCH₂CH₃ |

| ~14 | C-9 |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the key functional groups present in the molecule, specifically the ether linkage and the carbon-carbon double bonds.

Experimental Protocol:

-

Sample Preparation: As this compound is a liquid, a thin film can be prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

Instrumentation: A PerkinElmer Spectrum Two or similar FTIR spectrometer.

-

Data Acquisition:

-

Mode: Transmittance.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16.

-

-

Background Correction: A background spectrum of the clean KBr/NaCl plates should be acquired and subtracted from the sample spectrum.

Expected Spectral Data:

The IR spectrum will show characteristic absorption bands for the C-H bonds of the alkyl and alkenyl groups, the C=C double bonds, and the C-O ether linkage.[3][4]

Table 5: Predicted FTIR Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3080-3010 | Medium | =C-H stretch |

| 2960-2850 | Strong | C-H stretch (alkyl) |

| 1670-1640 | Medium | C=C stretch |

| 1120-1085 | Strong | C-O stretch (ether) |

| 990 and 910 | Strong | =C-H bend (vinyl group) |

| 970 | Strong | =C-H bend (trans alkene) |

Summary

The combination of GC-MS, NMR, and FTIR spectroscopy provides a robust analytical platform for the comprehensive characterization of this compound. The protocols and expected data presented in this application note serve as a guide for researchers and scientists in verifying the identity, purity, and structure of this important chemical intermediate.

References

- 1. Page loading... [wap.guidechem.com]

- 2. Rapidly Analyze a Wide Range of Glycol Ethers by GC-MS Using the New Rxi-1301Sil MS Column [restek.com]

- 3. dovepress.com [dovepress.com]

- 4. youtube.com [youtube.com]

- 5. What Kind Of Samples Is Used For Ftir? Analyze Solids, Liquids, And Gases With The Right Prep - Kintek Solution [kindle-tech.com]

No Published Applications of (E)-4-Ethoxy-nona-1,5-diene in Organic Synthesis Identified

Despite a comprehensive search of scientific databases and chemical literature, no specific applications of (E)-4-Ethoxy-nona-1,5-diene in organic synthesis have been reported. This indicates that the compound is not a commonly utilized reagent or building block in the field.

This compound is classified as a 1,5-diene and an allyl vinyl ether. This structural motif suggests its potential reactivity in pericyclic reactions, particularly the Claisen rearrangement. The Claisen rearrangement is a powerful carbon-carbon bond-forming reaction that transforms allyl vinyl ethers into γ,δ-unsaturated carbonyl compounds.

Theoretical Application: The Claisen Rearrangement

Theoretically, this compound could undergo a thermal or Lewis acid-catalyzed Claisen rearrangement. The expected product would be a γ,δ-unsaturated aldehyde.

Proposed Reaction Pathway:

Application Notes and Protocols for (E)-4-Ethoxy-nona-1,5-diene in Natural Product Synthesis

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols are based on established synthetic methodologies for analogous 1,5-diene systems. As of the latest literature review, the specific use of (E)-4-Ethoxy-nona-1,5-diene as a precursor in natural product synthesis has not been explicitly documented. These notes, therefore, represent potential and logical synthetic applications of this compound.

Introduction

This compound is a functionalized acyclic diene that holds potential as a versatile building block in the synthesis of complex natural products. Its structure, featuring two olefinic moieties and a chiral center bearing an ethoxy group, makes it a suitable precursor for the construction of various cyclic ethers, particularly substituted tetrahydrofuran (THF) and tetrahydropyran (THP) rings, which are common motifs in numerous bioactive natural products. This document outlines potential synthetic strategies, including oxidative cyclization, ring-closing metathesis (RCM), and intramolecular Diels-Alder (IMDA) reactions, that could leverage this compound for the stereoselective synthesis of key intermediates.

Potential Synthetic Applications

The direct oxidative cyclization of 1,5-dienes is a powerful method for the diastereoselective synthesis of substituted tetrahydrofurans.[1][2] This strategy can be applied to this compound to generate highly functionalized THF rings, which are core structures in natural products like the Annonaceous acetogenins.[1]

Experimental Protocol: Ruthenium-Catalyzed Oxidative Cyclization

This protocol is adapted from established procedures for the Ru-mediated oxidative cyclization of 1,5-dienes to furnish 2,5-disubstituted tetrahydrofuran-diols.[3]

Materials:

-

This compound

-

Ruthenium(III) chloride hydrate (RuCl₃·nH₂O)

-

Sodium periodate (NaIO₄)

-

Acetonitrile (CH₃CN)

-

Ethyl acetate (EtOAc)

-

Water (H₂O)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To a stirred solution of this compound (1.0 mmol) in a 2:2:3 mixture of CH₃CN:EtOAc:H₂O (10 mL) at 0 °C, add RuCl₃·nH₂O (0.02 mmol).

-

To this mixture, add NaIO₄ (2.5 mmol) portion-wise over 15 minutes, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.

-

Upon completion, quench the reaction by adding saturated aqueous Na₂S₂O₃ (10 mL).

-

Extract the mixture with EtOAc (3 x 20 mL).

-

Wash the combined organic layers with saturated aqueous NaHCO₃ (20 mL) and brine (20 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the desired tetrahydrofuran-diol.

Expected Outcome: This reaction is expected to produce a mixture of diastereomeric tetrahydrofuran-diols. The stereochemical outcome will be influenced by the stereochemistry of the starting material and the reaction conditions.

Quantitative Data (Hypothetical):

| Reaction Type | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Diastereomeric Ratio |

| Oxidative Cyclization | RuCl₃/NaIO₄ | CH₃CN/EtOAc/H₂O | 0 to RT | 16 | 65-75 | 3:1 to 5:1 |

| Oxidative Cyclization | KMnO₄ | Acetone/H₂O | 0 | 2 | 50-60 | 2:1 to 4:1 |

Logical Workflow for Oxidative Cyclization:

Caption: Oxidative cyclization workflow.

Ring-closing metathesis is a powerful tool for the formation of various ring sizes in natural product synthesis.[4][5][6] While this compound itself is not a direct substrate for a simple RCM to form a single ring, it can be elaborated into a precursor for the synthesis of larger, ether-containing rings, or bicyclic ethers. For instance, allylation at a terminal position followed by RCM could lead to a functionalized cycloalkene.

Experimental Protocol: Hypothetical RCM for a Dihydropyran Derivative

This protocol assumes prior modification of this compound to introduce a second oxygen-containing tether, making it amenable to RCM to form a dihydropyran ring.

Materials:

-

Modified this compound derivative (RCM precursor)

-

Grubbs' 2nd Generation Catalyst

-

Anhydrous dichloromethane (DCM)

-

Ethyl vinyl ether

-

Silica gel for column chromatography

Procedure:

-

Dissolve the RCM precursor (1.0 mmol) in anhydrous DCM (100 mL) and degas the solution with argon for 30 minutes.

-

Add Grubbs' 2nd Generation Catalyst (0.05 mmol) to the solution under an argon atmosphere.

-

Heat the reaction mixture to reflux (around 40 °C) and stir for 4-8 hours, monitoring by TLC.

-

After completion, cool the reaction to room temperature and add ethyl vinyl ether (1 mL) to quench the catalyst. Stir for 30 minutes.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the desired cyclic ether.

Quantitative Data (Hypothetical):

| Catalyst | Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Grubbs' 2nd Gen. | 5 | DCM | 40 | 6 | 80-90 |

| Hoveyda-Grubbs' 2nd Gen. | 5 | Toluene | 80 | 4 | 85-95 |

Workflow for Ring-Closing Metathesis:

Caption: Ring-closing metathesis workflow.

The intramolecular Diels-Alder reaction is a highly efficient method for constructing polycyclic systems in a single step with high stereocontrol.[7][8][9] this compound could be modified to incorporate a dienophile, thereby creating a precursor for an IMDA reaction to form a bicyclic ether.

Experimental Protocol: Hypothetical Intramolecular Diels-Alder Reaction

This protocol assumes the conversion of the terminal vinyl group of this compound into a more electron-rich diene and modification of the other terminus to act as a dienophile.

Materials:

-

IMDA precursor derived from this compound

-

Anhydrous toluene

-

Hydroquinone (as a polymerization inhibitor)

-

Lewis acid catalyst (e.g., Et₂AlCl, optional)

-

Silica gel for column chromatography

Procedure:

-

Dissolve the IMDA precursor (1.0 mmol) and a catalytic amount of hydroquinone in anhydrous toluene (50 mL).

-

For a thermally induced reaction, heat the mixture in a sealed tube at 150-180 °C for 24-48 hours.

-

For a Lewis acid-catalyzed reaction, cool the solution to -78 °C and add the Lewis acid (e.g., 1.1 equivalents of Et₂AlCl) dropwise. Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction by TLC.

-

Upon completion, quench the reaction (if a Lewis acid was used) with saturated aqueous NaHCO₃.

-

Extract the mixture with a suitable organic solvent (e.g., diethyl ether or EtOAc).

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.

-

Purify the crude product by silica gel column chromatography.

Quantitative Data (Hypothetical):

| Reaction Condition | Temperature (°C) | Time (h) | Yield (%) | Endo/Exo Selectivity |

| Thermal | 180 | 48 | 60-70 | >10:1 |

| Lewis Acid (Et₂AlCl) | -78 to RT | 24 | 75-85 | >20:1 |

Logical Pathway for Intramolecular Diels-Alder Reaction:

Caption: Intramolecular Diels-Alder pathway.

References

- 1. BJOC - The direct oxidative diene cyclization and related reactions in natural product synthesis [beilstein-journals.org]

- 2. The direct oxidative diene cyclization and related reactions in natural product synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ru-catalysed oxidative cyclisation of 1,5-dienes: an unprecedented role for the co-oxidant - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent Progress on Enyne Metathesis: Its Application to Syntheses of Natural Products and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Natural products and ring-closing metathesis: synthesis of sterically congested olefins - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 6. Macrocyclization by ring-closing metathesis in the total synthesis of natural products: reaction conditions and limitations. | Semantic Scholar [semanticscholar.org]

- 7. organicreactions.org [organicreactions.org]

- 8. The Intramolecular Diels-Alder Reaction in Natural Product Synthesis [organic-chemistry.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

Application Notes and Protocols for (E)-4-Ethoxy-nona-1,5-diene in Diels-Alder Reactions

For Researchers, Scientists, and Drug Development Professionals

(E)-4-Ethoxy-nona-1,5-diene is a substituted diene with potential applications in organic synthesis, particularly in the formation of complex cyclic systems through the Diels-Alder reaction. The presence of an electron-donating ethoxy group at the allylic position can influence the regioselectivity and stereoselectivity of the cycloaddition, making it a valuable building block for the synthesis of novel molecular scaffolds in drug discovery and materials science.

The Diels-Alder reaction is a powerful and widely used method for constructing six-membered rings by reacting a conjugated diene with a dienophile.[1][2] This [4+2] cycloaddition reaction is known for its high degree of stereospecificity and its ability to create multiple stereocenters in a single step.[3][4] The reactivity of the Diels-Alder reaction is generally enhanced by the presence of electron-donating groups on the diene and electron-withdrawing groups on the dienophile.[2][5]

Chemical Properties of this compound

| Property | Value |

| CAS Number | 67323-96-0[6][7] |

| Molecular Formula | C11H20O[7] |

| Molecular Weight | 168.28 g/mol [7] |

| Structure | |

|

Application: Synthesis of Substituted Cyclohexene Derivatives

This compound can serve as the diene component in Diels-Alder reactions to synthesize a variety of substituted cyclohexene derivatives. The ethoxy group is expected to act as an electron-donating group, thereby increasing the reactivity of the diene. Its position may also direct the regioselectivity of the reaction with unsymmetrical dienophiles.

Hypothetical Reaction Data

The following table summarizes hypothetical reaction outcomes for the Diels-Alder reaction of this compound with various dienophiles under thermal conditions.

| Entry | Dienophile | Product | Regioselectivity (ortho:meta) | Diastereoselectivity (endo:exo) | Yield (%) |

| 1 | Maleic Anhydride | 3a-(5-Ethoxy-2-pentyl)-3a,4,7,7a-tetrahydroisobenzofuran-1,3-dione | N/A | 95:5 | 92 |

| 2 | Acrylonitrile | 4-Ethoxy-1-pentylcyclohex-3-enecarbonitrile | 85:15 | 90:10 | 88 |

| 3 | Methyl Acrylate | Methyl 4-ethoxy-1-pentylcyclohex-3-enecarboxylate | 88:12 | 92:8 | 90 |

Note: The data presented in this table is hypothetical and intended for illustrative purposes. Actual experimental results may vary.

Experimental Protocols

General Protocol for Diels-Alder Reaction of this compound with Maleic Anhydride

This protocol describes a general procedure for the [4+2] cycloaddition reaction between this compound and maleic anhydride.

Materials:

-

This compound

-

Maleic anhydride

-

Toluene (dry)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.68 g, 10 mmol).

-

Add maleic anhydride (0.98 g, 10 mmol) to the flask.

-

Add 50 mL of dry toluene to the flask.

-

Fit the flask with a reflux condenser and place it under an inert atmosphere.

-

Heat the reaction mixture to reflux (approximately 110°C) with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After the reaction is complete (typically 4-6 hours), allow the mixture to cool to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Safety Precautions:

-

All manipulations should be performed in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Toluene is flammable and toxic; handle with care.

-

Maleic anhydride is corrosive and a skin and respiratory irritant.

Visualizations

Diels-Alder Reaction Mechanism

The following diagram illustrates the concerted mechanism of the Diels-Alder reaction between this compound and maleic anhydride.

Caption: Diels-Alder reaction of this compound.

Note: The images in the DOT script are placeholders and would need to be replaced with actual chemical structure images for a functional diagram.

Experimental Workflow

The following diagram outlines the general workflow for the synthesis and purification of the Diels-Alder adduct.

Caption: General workflow for Diels-Alder synthesis.

References

- 1. Diels–Alder reaction - Wikipedia [en.wikipedia.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. The simplest Diels–Alder reactions are not endo-selective - PMC [pmc.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. youtube.com [youtube.com]

- 6. This compound | 67323-96-0 [chemicalbook.com]

- 7. This compound | 67323-96-0 [m.chemicalbook.com]

Metathesis reactions involving (E)-4-Ethoxy-nona-1,5-diene

Topic: Metathesis Reactions Involving Dienes Reference Substrate: (E)-4-Ethoxy-nona-1,5-diene (Note: Specific experimental data for this substrate was not found in the provided search results. The following protocols are based on analogous well-documented metathesis reactions of diene systems.)

Introduction

Olefin metathesis is a powerful and versatile catalytic reaction that enables the rearrangement of carbon-carbon double bonds.[1] This technology has found widespread application in organic synthesis, polymer chemistry, and drug discovery due to its high functional group tolerance and efficiency in forming new C=C bonds. Among the various types of metathesis, ring-closing metathesis (RCM) is a particularly valuable tool for the synthesis of cyclic compounds from acyclic dienes.[2] These cyclic structures are prevalent in a wide range of biologically active molecules and natural products.[2]

This document provides detailed application notes and protocols for a representative ring-closing metathesis reaction, offering a practical guide for researchers, scientists, and professionals in drug development. The protocols are based on established methodologies using commercially available ruthenium-based catalysts, such as Grubbs and Hoveyda-Grubbs catalysts.[2][3]

Key Applications of Ring-Closing Metathesis

-

Synthesis of Heterocycles: RCM is widely employed to construct a variety of heterocyclic rings, which are core scaffolds in many pharmaceuticals.[2]

-

Natural Product Synthesis: The efficiency of RCM makes it a key strategy in the total synthesis of complex natural products.[2]

-

Macrocyclization: RCM is effective in forming large rings (macrocycles), which are of significant interest in drug design.

-

Synthesis of Functionalized Polymers: Ring-opening metathesis polymerization (ROMP) of cyclic olefins, often synthesized via RCM, allows for the creation of polymers with tailored properties.[4]

Representative Ring-Closing Metathesis Reaction: Synthesis of a Dihydropyran Derivative

The following protocol details the ring-closing metathesis of an oxaenediyne to form a dihydropyran, a common heterocyclic motif. This reaction demonstrates a typical experimental setup for RCM.

Quantitative Data Summary

| Reactant/Product | Molecular Formula | Amount (mg) | Moles (mmol) | Catalyst | Catalyst Loading (mol%) | Product Yield (%) |

| Oxaenediyne 2a | C10H10O | 243 | 1.64 | Grubbs-I | 5.0 | 75 |

| Dihydropyran 12a | C10H10O | 182 | 1.23 |

Experimental Protocol: Synthesis of 4-Ethenyl-(2-prop-2-yn-1-yl)-3,6-dihydro-2H-pyran (12a)[5]

Materials:

-

Oxaenediyne 2a (starting material)

-

Grubbs 1st Generation Catalyst (G-I)

-

Dichloromethane (CH2Cl2), anhydrous

-

Hexane

-

Ethyl Acetate (EtOAc)

-

Silica gel for column chromatography

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve oxaenediyne 2a (243 mg, 1.64 mmol) in anhydrous dichloromethane (6 mL).

-

Catalyst Addition: In a separate vial, dissolve Grubbs 1st Generation catalyst (67.5 mg, 82.0 µmol) in anhydrous dichloromethane (7 mL).

-

Reaction Initiation: Add the catalyst solution to the solution of the starting material with stirring.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate (95:5) as the eluent. The product has an Rf value of 0.54 in this solvent system.

-

Product Isolation: The fractions containing the pure product are combined and the solvent is removed under reduced pressure to yield dihydropyran 12a as a clear oil (182 mg, 75% yield).

Visualization of the Metathesis Reaction

The following diagrams illustrate the general mechanism of a ring-closing metathesis reaction.

Caption: General workflow of a Ring-Closing Metathesis reaction.

Caption: Simplified catalytic cycle for Ring-Closing Metathesis.

References

- 1. researchgate.net [researchgate.net]

- 2. Recent Progress on Enyne Metathesis: Its Application to Syntheses of Natural Products and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Selective Synthesis of (2Z,4E)-Dienyl Esters by Ene-diene Cross Metathesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Application Notes and Protocols: Asymmetric Synthesis Utilizing (E)-4-Ethoxy-nona-1,5-diene

Introduction

(E)-4-Ethoxy-nona-1,5-diene is a functionalized diene that holds potential as a versatile substrate in asymmetric synthesis. Its distinct electronic and steric properties, arising from the strategic placement of an ethoxy group and two reactive double bonds, allow for a range of stereoselective transformations. These notes provide an overview of a hypothetical catalytic asymmetric reaction and detailed protocols for its execution and analysis. The methodologies described herein are intended for researchers, scientists, and professionals in the field of drug development and synthetic organic chemistry.

Hypothetical Application: Palladium-Catalyzed Asymmetric Carboetherification

A key potential application of this compound is in the palladium-catalyzed asymmetric carboetherification for the synthesis of chiral substituted tetrahydrofurans. These structural motifs are prevalent in numerous natural products and pharmaceutically active compounds. The reaction proceeds via an intramolecular cyclization cascade, where a chiral palladium complex controls the stereochemical outcome.

Proposed Signaling Pathway for Asymmetric Carboetherification

The following diagram illustrates the proposed catalytic cycle for the asymmetric carboetherification of this compound. The cycle highlights the key steps, including oxidative addition, migratory insertion, and reductive elimination, leading to the formation of the chiral tetrahydrofuran product.

Caption: Proposed catalytic cycle for the asymmetric carboetherification.

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis and analysis of the chiral tetrahydrofuran product derived from this compound.

General Experimental Workflow

The overall workflow for the asymmetric synthesis and analysis is depicted below. This process includes reaction setup, monitoring, workup, purification, and stereochemical analysis.

Caption: General workflow for asymmetric synthesis and analysis.

Detailed Protocol for Asymmetric Carboetherification

Materials:

-

This compound (1.0 equiv)

-

Aryl halide (e.g., 4-iodotoluene) (1.1 equiv)

-

Pd₂(dba)₃ (2.5 mol%)

-

Chiral Ligand (e.g., (R)-BINAP) (5.5 mol%)

-

Base (e.g., Cs₂CO₃) (2.0 equiv)

-

Anhydrous Toluene

-

Standard glassware for inert atmosphere reactions (Schlenk line, argon/nitrogen)

Procedure:

-

To an oven-dried Schlenk flask under an inert atmosphere of argon, add Pd₂(dba)₃, the chiral ligand, and the base.

-